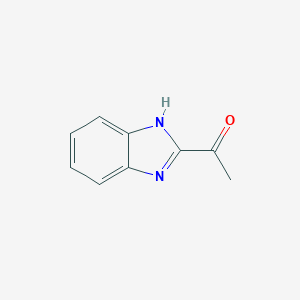

2-Acétylbenzimidazole

Vue d'ensemble

Description

Applications De Recherche Scientifique

Prednicarbate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the behavior of corticosteroids in various chemical reactions.

Biology: Prednicarbate is used in research to understand the mechanisms of corticosteroid action at the cellular level.

Medicine: It is extensively studied for its therapeutic effects in treating inflammatory skin conditions and its potential side effects.

Industry: Prednicarbate is used in the formulation of topical creams and ointments for commercial use

Mécanisme D'action

Target of Action

2-Acetylbenzimidazole is a derivative of benzimidazole, a heterocyclic compound that is structurally similar to naturally occurring nucleotides . This allows it to interact easily with biopolymers in living systems .

Mode of Action

The mode of action of 2-Acetylbenzimidazole involves its interaction with its targets, leading to various changes. The compound is involved in acid-catalyzed reactions, where it forms intermediate arylamides . These intermediates then undergo dehydration to form benzimidazoles in a thermally enhanced step . The extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile .

Biochemical Pathways

2-Acetylbenzimidazole has been successfully employed as a synthon to obtain various heterocyclic systems such as oxirane, pyrazoline, thiazole, pyrazole, isoxazoline, and others . The reactions can be carried out on various reactive sites of 2-Acetylbenzimidazole, which are the carbonyl group and the amino group .

Pharmacokinetics

Benzimidazole-based structures are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

The result of the action of 2-Acetylbenzimidazole is the formation of various heterocyclic compounds. These compounds have shown promise for the convenient synthesis of various heterocyclic compounds . The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways involved.

Action Environment

The action of 2-Acetylbenzimidazole is influenced by the environment in which the reactions take place. For instance, the reactions are accelerated in electrostatically charged microdroplets . The extraordinary acidity at the droplet surface plays a crucial role in the reaction mechanism .

Analyse Biochimique

Biochemical Properties

2-Acetylbenzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Acetylbenzimidazole has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to alterations in the metabolism of other compounds, potentially enhancing or inhibiting their biological effects. Additionally, 2-Acetylbenzimidazole can bind to proteins, affecting their structure and function, which may result in changes in cellular processes .

Cellular Effects

The effects of 2-Acetylbenzimidazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Acetylbenzimidazole can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism . These effects highlight the potential of 2-Acetylbenzimidazole as a therapeutic agent in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of 2-Acetylbenzimidazole involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 2-Acetylbenzimidazole has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, it can induce changes in gene expression by binding to DNA or interacting with transcription factors, leading to the activation or repression of specific genes . These molecular interactions contribute to the diverse biological effects of 2-Acetylbenzimidazole.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Acetylbenzimidazole can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Acetylbenzimidazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 2-Acetylbenzimidazole has been observed to cause changes in cellular function, including alterations in cell growth and metabolism . These temporal effects are important considerations for its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Acetylbenzimidazole vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, 2-Acetylbenzimidazole can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

2-Acetylbenzimidazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the overall biological activity of 2-Acetylbenzimidazole. Additionally, its interaction with metabolic enzymes can affect the metabolism of other compounds, potentially leading to drug-drug interactions .

Transport and Distribution

The transport and distribution of 2-Acetylbenzimidazole within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, 2-Acetylbenzimidazole can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for understanding the pharmacokinetics and pharmacodynamics of 2-Acetylbenzimidazole.

Subcellular Localization

The subcellular localization of 2-Acetylbenzimidazole can affect its activity and function. It has been observed to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of 2-Acetylbenzimidazole is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Understanding the subcellular localization of 2-Acetylbenzimidazole is essential for elucidating its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Le prédnicarbate est synthétisé par une série de réactions chimiques à partir de la prednisolone. La voie de synthèse implique l'estérification de la prednisolone avec du chloroformate d'éthyle et de l'anhydride propionique pour former le dérivé double-ester . Les conditions réactionnelles comprennent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter le processus d'estérification. Les méthodes de production industrielles impliquent une synthèse à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

Le prédnicarbate subit diverses réactions chimiques, notamment :

Oxydation : Le prédnicarbate peut être oxydé pour former différents métabolites. Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactions de réduction peuvent convertir le prédnicarbate en son composé parent, la prednisolone, à l'aide d'agents réducteurs comme l'hydrure de lithium aluminium.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes esters, conduisant à la formation de différents dérivés. .

Applications de la recherche scientifique

Le prédnicarbate a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des corticostéroïdes dans diverses réactions chimiques.

Biologie : Le prédnicarbate est utilisé en recherche pour comprendre les mécanismes d'action des corticostéroïdes au niveau cellulaire.

Médecine : Il est largement étudié pour ses effets thérapeutiques dans le traitement des affections cutanées inflammatoires et ses effets secondaires potentiels.

Industrie : Le prédnicarbate est utilisé dans la formulation de crèmes et de pommades topiques pour un usage commercial

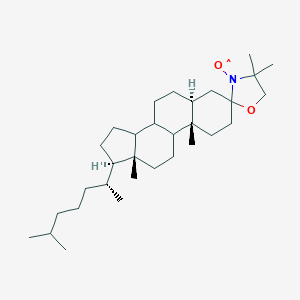

Mécanisme d'action

Le prédnicarbate exerce ses effets en diffusant à travers les membranes cellulaires et en se liant à des récepteurs cytoplasmiques spécifiques. Ces complexes pénètrent ensuite dans le noyau cellulaire et se lient à l'ADN, stimulant la transcription de l'ARN messager (ARNm) et la synthèse protéique subséquente de diverses enzymes inhibitrices responsables des effets anti-inflammatoires . Les effets anti-inflammatoires comprennent l'inhibition des processus précoces tels que l'œdème, le dépôt de fibrine, la dilatation capillaire et les activités phagocytaires .

Comparaison Avec Des Composés Similaires

Le prédnicarbate est souvent comparé à d'autres corticostéroïdes topiques tels que l'hydrocortisone et le clobétasol. Contrairement à l'hydrocortisone, le prédnicarbate a une puissance moyenne et un potentiel inférieur de provoquer une atrophie cutanée . Comparé au clobétasol, le prédnicarbate est moins puissant, mais présente un rapport bénéfice-risque plus favorable, ce qui le rend approprié pour un traitement intermittent à long terme . D'autres composés similaires incluent la bétaméthasone et la triamcinolone, qui appartiennent également à la classe des corticostéroïdes, mais diffèrent en termes de puissance et de profils d'effets secondaires .

Propriétés

Numéro CAS |

18773-95-0 |

|---|---|

Formule moléculaire |

C9H8N2O |

Poids moléculaire |

160.17 g/mol |

Nom IUPAC |

1-(benzimidazol-1-yl)ethanone |

InChI |

InChI=1S/C9H8N2O/c1-7(12)11-6-10-8-4-2-3-5-9(8)11/h2-6H,1H3 |

Clé InChI |

SZGFVDMKVRMJKE-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=NC2=CC=CC=C2N1 |

SMILES canonique |

CC(=O)N1C=NC2=CC=CC=C21 |

| 939-70-8 | |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-acetylbenzimidazole synthesized?

A1: A common synthesis route involves the condensation of o-phenylenediamine with lactic acid under Phillips conditions to yield 2-(α-hydroxyethyl)benzimidazole. Subsequent oxidation using reagents like potassium dichromate (K2Cr2O7) in dilute sulfuric acid (H2SO4) leads to the formation of 2-acetylbenzimidazole. []

Q2: What is the molecular formula and weight of 2-acetylbenzimidazole?

A2: 2-Acetylbenzimidazole has the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol.

Q3: What spectroscopic data is available for characterizing 2-acetylbenzimidazole?

A3: Researchers commonly employ techniques like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, and Mass Spectrometry (MS) to characterize 2-acetylbenzimidazole. These techniques provide valuable information regarding functional groups, proton and carbon environments, and molecular mass, respectively. [, , , , , , , ]

Q4: What are some notable reactions of 2-acetylbenzimidazole?

A4: 2-Acetylbenzimidazole exhibits diverse reactivity, serving as a valuable synthon for various heterocyclic compounds. The carbonyl group readily undergoes condensation reactions with aldehydes to form chalcones, which can be further derivatized into pyrazolines, isoxazolines, and other heterocycles. [, , , , , ] Additionally, the N-1 position can be alkylated or arylated under basic conditions using potassium carbonate (K2CO3), often employing phase-transfer catalysts like polyethylene glycol (PEG-400) for enhanced efficiency. []

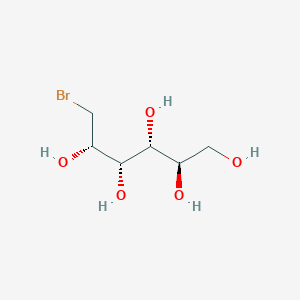

Q5: Why is the bromination of 2-acetylbenzimidazole noteworthy?

A5: Direct α-bromination of 2-acetylbenzimidazole to obtain 2-(α-bromoacetyl)benzimidazole proves challenging due to the compound's unusual resistance. This unexpected behavior necessitates alternative synthetic approaches for accessing the α-bromo derivative, often involving N-alkylation followed by bromination. [, , ]

Q6: What are the key biological activities associated with 2-acetylbenzimidazole and its derivatives?

A6: 2-Acetylbenzimidazole derivatives exhibit a wide range of biological activities, including antifungal, [, , ] antibacterial, [, , ] anthelmintic, [, ] anticancer, [, ] and anti-HIV properties. [] The presence of the benzimidazole core, coupled with strategic structural modifications, contributes to these diverse pharmacological profiles.

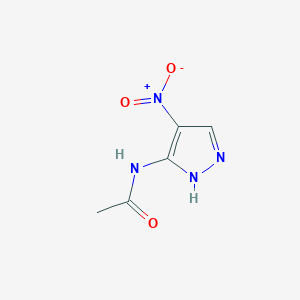

Q7: How do structural modifications impact the biological activity of 2-acetylbenzimidazole derivatives?

A7: Structure-activity relationship (SAR) studies highlight the significance of substituents on both the benzimidazole ring and the 2-acetyl moiety. For instance, introducing arylpropenone groups at the 2-position of benzimidazole enhances nematicidal activity. [] Similarly, incorporating electron-withdrawing groups like nitro groups can influence both alkylating potential and cytotoxicity against specific cancer cell lines. []

Q8: What are the potential applications of 2-acetylbenzimidazole in materials science?

A8: The presence of both nitrogen and oxygen donor atoms within the 2-acetylbenzimidazole structure makes it a potential ligand for metal complexation. This property opens avenues for developing metal-organic frameworks (MOFs) and other materials with tailored properties for applications in catalysis, sensing, and gas storage.

Q9: How can computational chemistry aid in the development of novel 2-acetylbenzimidazole derivatives?

A10: Computational techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can accelerate the discovery and optimization of novel 2-acetylbenzimidazole derivatives with improved pharmacological profiles. By predicting binding affinities, understanding SAR trends, and elucidating molecular interactions, computational approaches can guide the design of more potent and selective compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)